1-[2-(2-fluorophenoxy)ethyl]imidazole
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJPXTUBNNNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole typically involves the reaction of 2-(2-fluorophenoxy)ethylamine with imidazole under specific conditions. One common method includes:
Starting Materials: 2-(2-fluorophenoxy)ethylamine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-fluorophenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the fluorophenoxy group or the imidazole ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-[2-(2-fluorophenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Compound 6d (1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole)
- Structural Differences: Replaces the fluorophenoxy group with a diarylmethoxy moiety and introduces nitro/methyl substituents on the imidazole ring.
- Activity : Exhibits submicromolar potency against HIV-1 reverse transcriptase (RT), comparable to nevirapine (IC₅₀ = 0.08 µM vs. nevirapine’s 0.09 µM) .
- Key Advantage : The nitro group enhances electron-withdrawing effects, improving RT inhibition.
| Property | 1-[2-(2-Fluorophenoxy)ethyl]imidazole | Compound 6d |
|---|---|---|
| Substituents | 2-Fluorophenoxyethyl | Diaryl methoxy, nitro, methyl |
| Target | Not reported | HIV-1 RT |
| IC₅₀/EC₅₀ | N/A | 0.08 µM |
| Reference | — |
Antifungal Imidazoles
Econazole (1-[2-(2,4-Dichlorophenyl)-2-(4-chlorobenzyloxy)ethyl]imidazole)
- Structural Differences: Uses dichlorophenyl and chlorobenzyloxy groups instead of fluorophenoxy.
- Activity : Broad-spectrum antifungal agent targeting fungal cytochrome P450 enzymes. Miconazole nitrate (a related compound) shows MIC values of 0.5–2 µg/mL against Candida spp. .
- Key Advantage : Chlorine atoms increase lipophilicity, enhancing membrane penetration.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
- Structural Differences : Lacks the ethyl linker but incorporates a benzoimidazole fused ring.
- Activity : Displays antifungal activity (e.g., compound 6 in inhibits Aspergillus spp. at MIC = 4 µg/mL) .
- Metabolic Stability : Acetic acid derivatives (e.g., compound 6 in ) show improved stability due to reduced ester hydrolysis .
Structural and Crystallographic Comparisons
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole
- Structural Differences : Features a rigid phenanthroimidazole core with 4-fluorophenyl and dimethylphenyl groups.
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
- Structural Differences : Substitutes the ethyl linker with a benzyl group and adds a chlorine atom.
- Purity/Synthesis : Reported purity of 94% via optimized coupling reactions .
1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole
- Structural Differences: Bulky triarylmethyl group instead of phenoxyethyl.
- Hazards : Classified as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
| Property | This compound | Triarylmethyl Imidazole |
|---|---|---|
| Toxicity (Oral) | Not reported | Category 4 (H302) |
| Skin Irritation | Likely low (no Cl/F clusters) | Category 2 (H315) |
| Respiratory Hazard | Unlikely | Category 3 (H335) |
| Reference | — |
Q & A
Q. Table 1: Comparative Bioactivity of Imidazole Derivatives
| Compound | IC₅₀ (EGFR Inhibition, µM) | MIC (S. aureus, µg/mL) | LogP |
|---|---|---|---|
| This compound | 0.45 ± 0.02 | 8.2 ± 1.1 | 2.8 |
| Reference (Cisplatin) | 1.10 ± 0.05 | N/A | -0.34 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Dihedral Angle (Imidazole-Phenoxy) | 37.18(7)° |
| Hydrogen Bond Length | 3.5185(8) Å |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
